9-(4-Bromophenyl)-10-phenylanthracene
Overview
Description
9-(4-Bromophenyl)-10-phenylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a bromophenyl group and a phenyl group attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-10-phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromoanthracene and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction conditions usually include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenyl-substituted anthracenes.
Substitution: Various substituted anthracenes depending on the nucleophile used.
Scientific Research Applications
9-(4-Bromophenyl)-10-phenylanthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: The compound is studied for its potential use in organic semiconductors and photovoltaic cells.
Biological Research: It serves as a probe in fluorescence microscopy and other imaging techniques.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-10-phenylanthracene in its various applications involves its ability to interact with light and other electromagnetic radiation. In OLEDs, the compound emits light when an electric current is applied, due to the recombination of electrons and holes in its molecular structure . In biological applications, its fluorescence properties allow it to be used as a marker or probe for imaging.
Comparison with Similar Compounds
Similar Compounds
9-(4-Bromophenyl)carbazole: Another bromophenyl-substituted compound with applications in OLEDs and organic semiconductors.
9-Phenylanthracene: Lacks the bromine atom but shares similar structural properties and applications in organic electronics.
Uniqueness
9-(4-Bromophenyl)-10-phenylanthracene is unique due to the presence of both bromophenyl and phenyl groups, which enhance its electronic properties and make it suitable for a wider range of applications compared to similar compounds. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a variety of derivatives with tailored properties.
Properties
IUPAC Name |
9-(4-bromophenyl)-10-phenylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFCHUHQZQRSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622777 | |
Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625854-02-6 | |
Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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